(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a synthetic route to enantiopure (2S,4R)‐4‐hydroxypipecolic acid from commercial ethyl (3S)‐4‐chloro‐3‐hydroxybutanoate has been described . The synthesis is based on the Pd‐catalyzed methoxycarbonylation of a 4‐alkoxy‐substituted δ‐valerolactam‐derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .Scientific Research Applications
Stereochemistry and Pharmacological Profile
The stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, significantly influences its pharmacological properties. Research indicates a direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, underscoring the importance of stereochemistry in enhancing the pharmacological profile of such compounds (Veinberg et al., 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives similar in structure to "(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid," have been studied for their role in biocatalyst inhibition. These acids can inhibit microbes at concentrations below desired yield and titer, pointing to their microbial inhibitor potency and potential applications in bio-renewable chemical production and food preservation (Jarboe et al., 2013).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The solvent developments for LLX of carboxylic acids demonstrate the significance of such acids in the recovery from diluted aqueous streams, a crucial step in the production of bio-based plastics. This review highlights advancements in solvents, including ionic liquids and traditional solvent systems, pointing to the importance of carboxylic acids in industrial separation processes (Sprakel & Schuur, 2019).
Supramolecular Assembly
The role of functional groups capable of forming conventional hydrogen bonding, such as those found in carboxylic acids, has been reviewed in the context of supramolecular assembly. This research sheds light on the competition and complementarity between aurophilic and hydrogen bonding interactions, suggesting the potential of carboxylic acid derivatives in designing crystal structures (Tiekink, 2014).
Reactive Extraction of Carboxylic Acids
An evaluation of organic solvents and supercritical fluids as mediums for the separation of carboxylic acids from aqueous solutions emphasizes the efficiency and environmental benefits of using supercritical CO2. This method is highlighted as an effective approach for the separation of carboxylic acids, supporting their potential in sustainable industrial processes (Djas & Henczka, 2018).
properties
IUPAC Name |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFXBPLJDHOR-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.